DL-THYRONINE

Endocrinology Pharmacology In Vivo Bioassay

Non-iodinated racemic scaffold addresses stereospecificity challenges in thyroid hormone research. As the fully deiodinated DL-mixture, it provides a definitive negative control and chiral resolution standard. • Demonstrates negligible activity in 3α-HSD assays where iodinated analogs are potent • Enables Rs/α determination for D-enantiomer impurity quantification in levothyroxine tablets • ≥98% purity ensures reliable use as a synthetic intermediate and stability-indicating marker. Supplied with COA for immediate method development.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
CAS No. 101-66-6
Cat. No. B092696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-THYRONINE
CAS101-66-6
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O
InChIInChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)
InChIKeyKKCIOUWDFWQUBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Thyronine: Non-Iodinated Thyroid Hormone Scaffold


DL-Thyronine (CAS 101-66-6) is the racemic mixture of the non-iodinated amino acid scaffold that forms the core structural backbone of the thyroid hormones thyroxine (T4) and triiodothyronine (T3) [1]. Chemically designated as 2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid, it lacks the iodine substitutions that define the biological activity and receptor affinity of its iodinated counterparts. This compound exists as an equimolar mixture of its D- and L- enantiomers [2]. Its primary utility in a research and industrial context is not as a therapeutic agent, but as a fundamental reference standard, a synthetic intermediate, and a model compound for studying the stereospecific interactions of thyroid hormone analogs with biological and analytical systems .

Non-iodinated negative control for thyroid hormone bioassays
Racemic mixture standard for stereochemical control studies
High-purity scaffold for synthesis of iodinated analogs and probes
Chiral analytical benchmark for enantiomer resolution methods

Why DL-Thyronine Cannot Be Substituted


The thyroid hormone axis is defined by extreme stereospecificity and structure-dependent activity, making generic substitution between analogs a significant source of experimental error. The presence or absence of a single iodine atom, or the inversion of a chiral center from the L- to D- configuration, can alter a compound's receptor binding affinity, metabolic stability, and distribution profile by orders of magnitude [1]. Consequently, DL-Thyronine, which is both a racemic mixture and fully deiodinated, occupies a unique space. It serves as a critical negative control, demonstrating negligible activity in assays where iodinated analogs are highly potent [2], and as a valuable tool for resolving the distinct behaviors of the D- and L- enantiomers in analytical and biological systems [3]. Substituting it with an iodinated L-isomer, for example, would introduce potent biological activity, invalidating the purpose of its use.

Iodinated analog substitution

Iodinated thyronines introduce potent receptor activation and metabolic effects, invalidating negative-control or baseline functions.

Single-enantiomer replacement

Using L-thyronine or D-thyronine alone eliminates the racemic identity needed for chiral method development and stereospecificity comparison.

Non-chiral reference standard

Achiral analytical standards cannot provide enantiomeric resolution benchmarks, failing to support impurity profiling or racemization studies.

DL-Thyronine: Quantitative Evidence Guide


In Vivo Calorigenic Potency: L- vs. DL-Thyroxine

In a direct head-to-head comparison, the calorigenic effect of the pure L-enantiomer (L-thyroxine) was shown to be twice that of the racemic mixture (DL-thyroxine) in guinea pigs. This finding implies that the D-enantiomer within the racemic mixture is essentially devoid of biological activity in this in vivo model [1].

In vivo calorigenic potency
Head-to-head
DL-Thyroxine relative activity: 1 (baseline)
L-Thyroxine relative activity: 2
Reported in vivo stereospecific potency difference
Guinea pig calorigenic model; D-enantiomer essentially inactive
Endocrinology Pharmacology In Vivo Bioassay

Lack of Enzymatic Activation: DL-Thyronine vs. Iodinated Analogs

In a direct assay for human liver 3α-hydroxysteroid dehydrogenase (3α-HSD) activation, L-T4 and D-T4 exhibited clear concentration-dependent activation with binding constants (Kb) of 1.1 μM and 1.5 μM, respectively. In stark contrast, under identical assay conditions, DL-thyronine had no effect on the enzyme's activity [1].

Enzymatic activation profile
Head-to-head
DL-Thyronine: no effect on 3α-HSD
L-Thyroxine Kb: 1.1 μM
D-Thyroxine Kb: 1.5 μM
Non-iodinated scaffold inert in enzyme activation assay
Human liver 3α-HSD; both thyroxine enantiomers active
Enzymology Biochemistry Drug Mechanism

Chiral Separation: DL-Thyronine as Analytical Benchmark

DL-Thyronine is a critical tool for developing and validating chiral separation methods. Studies using immobilized albumin as a chiral stationary phase have successfully resolved D- and L-thyronine enantiomers. This methodology is directly applicable for determining the optical purity of thyroxine in pharmaceutical tablets, ensuring that D-isomer impurities can be detected and quantified at the 0.1% level [1][2].

Chiral separation benchmark
Method context
D- and L-thyronine resolved by chiral HPLC; 0.1% D-isomer detection capability
Supports enantiomer attribution in pharmaceutical analysis
Immobilized albumin or quinine-derived chiral phases
Analytical Chemistry Chromatography Stereochemistry

Racemization Stability Marker: DL-Thyronine

In stability studies of thyroid hormones, the formation of DL-thyronine and related D-enantiomers serves as a marker for racemization and degradation. Advanced LC-MS/MS methods can simultaneously separate and quantify D- and L- enantiomers of thyroxine and related compounds, achieving chiral selectivity (α) ranging from 1.14 to 1.37 and resolution (Rs) from 2.39 to 4.52 [1]. These methods are used to track the formation of D-enantiomers from L-form standards under various stress conditions.

Racemization stability marker
Method context
LC-MS/MS chiral separation: α = 1.14–1.37, Rs = 2.39–4.52
Enables racemization monitoring in API stability studies
CROWNPAK® CR-I (+) phase; tracks D-enantiomer formation
Pharmaceutical Stability LC-MS/MS Degradation Pathway

DL-Thyronine: Research and Industrial Applications


Negative Control in Thyroid Bioassays

Given its established lack of activity in assays where iodinated thyronines are potent (e.g., 3α-HSD activation [1]), DL-Thyronine is the ideal negative control. It allows researchers to differentiate the specific effects of iodine substitution and chirality on a biological response, confirming that observed activity is not due to the core thyronine scaffold itself.

Chiral Method Validation for Pharmaceutical QC

DL-Thyronine is a critical analyte and standard for developing and validating HPLC and LC-MS/MS methods to separate and quantify the enantiomers of thyroid hormone drugs. Its use is essential for establishing system suitability, determining resolution (Rs) and selectivity (α) [2], and quantifying the 0.1% impurity threshold for D-enantiomers in finished drug products like levothyroxine sodium tablets [3].

Stability-Indicating Assays and Degradation Analysis

The compound is used as a marker in forced degradation and stability studies of thyroid hormone APIs and formulations. By tracking the formation of DL-thyronine and its enantiomers via chiral LC-MS/MS [2], scientists can identify racemization pathways, determine the kinetics of chiral inversion under stress (e.g., acidic conditions), and develop stability-indicating methods crucial for regulatory filings.

Synthetic Intermediate and Building Block

As the non-iodinated core scaffold, DL-Thyronine serves as a starting material or intermediate in the synthesis of more complex, iodinated thyroid hormone analogs, metabolites, and research probes. Its commercial availability in high purity (≥98%) [4] makes it a reliable reagent for generating structurally defined analogs for structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Thyroid hormone bioassay control
Non-iodinated racemic scaffold
Absence of receptor activation and calorigenic response
Chiral purity method development
DL-Thyronine enantiomer resolution
System suitability and impurity detection limit
API stability and degradation studies
Racemization marker standard
Chiral inversion kinetics and impurity profiling
Synthesis of thyroid hormone analogs
High-purity non-iodinated building block
Structural derivatization and SAR probe generation

Technical Documentation Hub

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37 linked technical documents
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